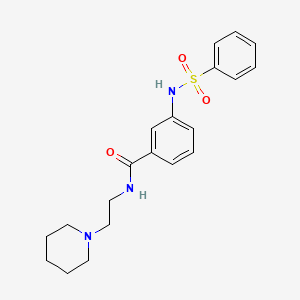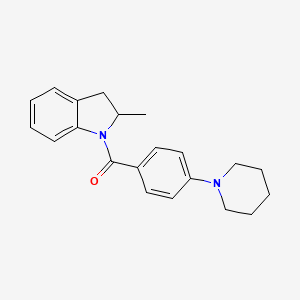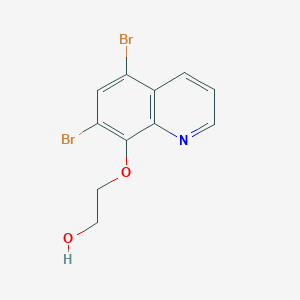
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a sulfonamide-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is not fully understood. However, it is believed that 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them.
Biochemical and Physiological Effects:
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of histone deacetylases. In Alzheimer's disease, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been shown to inhibit the aggregation of beta-amyloid peptides. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been shown to have anti-inflammatory effects and to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the degradation of acetylcholine.
実験室実験の利点と制限
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is also relatively expensive, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further optimized to improve its anticancer and Alzheimer's disease properties. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could also be studied for its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. In addition, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be further studied for its anti-inflammatory and acetylcholinesterase inhibitory effects. Finally, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide could be studied for its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent and as a potential treatment for Alzheimer's disease. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide exerts its effects by binding to specific targets in cells, although its mechanism of action is not fully understood. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide, including the optimization of its properties and the study of its potential applications in other fields.
合成法
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-aminobenzoic acid and piperidine in the presence of thionyl chloride, followed by the reaction with benzene sulfonamide. Another method involves the reaction between 3-(chlorosulfonyl)benzoic acid and piperidine, followed by the reaction with 2-(piperidin-1-yl)ethanamine. These methods have been optimized to obtain high yields of 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide.
科学的研究の応用
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-12-15-23-13-5-2-6-14-23)17-8-7-9-18(16-17)22-27(25,26)19-10-3-1-4-11-19/h1,3-4,7-11,16,22H,2,5-6,12-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKPZHBLWDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(2-piperidin-1-ylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)




![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

